An In-depth Technical Guide to N-mesityl-N'-phenylurea (CAS 2904-67-8)
An In-depth Technical Guide to N-mesityl-N'-phenylurea (CAS 2904-67-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-mesityl-N'-phenylurea, also known as 1-mesityl-3-phenylurea or 1-phenyl-3-(2,4,6-trimethylphenyl)urea, is a disubstituted urea derivative characterized by the presence of a phenyl group and a sterically demanding mesityl (2,4,6-trimethylphenyl) group. This structural feature is of significant interest in medicinal chemistry and materials science. The bulky mesityl group introduces steric hindrance that restricts rotation around the N-aryl bond, leading to the potential for atropisomerism—a form of axial chirality.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of N-mesityl-N'-phenylurea, offering field-proven insights for its application in research and development.
Physicochemical and Structural Properties
The fundamental properties of N-mesityl-N'-phenylurea are summarized below. These data are critical for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 2904-67-8 | [2] |
| Molecular Formula | C₁₆H₁₈N₂O | [4] |
| Molecular Weight | 254.33 g/mol | [4] |
| Melting Point | 239-241 °C | [5] |
| Appearance | White solid | [5] |
| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in aqueous solutions. | [6] |
Structural Insights: The Role of the Mesityl Group and Atropisomerism
The defining structural feature of N-mesityl-N'-phenylurea is the ortho-disubstituted mesityl ring attached to one of the urea nitrogens. The two ortho-methyl groups create significant steric strain, which hinders free rotation about the N(mesityl)-C(aryl) bond. This restricted rotation can give rise to stable, separable atropisomers (enantiomers or diastereomers that can be isolated due to hindered rotation).[1][2][3] This phenomenon is a key consideration in its synthesis, characterization, and potential applications in stereoselective processes.
The presence of this steric bulk can also influence the reactivity of the molecule. For instance, in the context of N-heterocyclic carbene (NHC) chemistry, N-mesityl substituents are known to dramatically enhance reaction rates by rendering the initial addition of the NHC to an aldehyde irreversible, thereby accelerating the formation of the key Breslow intermediate.[7]
Synthesis and Purification
The synthesis of N-mesityl-N'-phenylurea is most commonly achieved through the nucleophilic addition of aniline to mesityl isocyanate. This method is efficient and provides a high yield of the desired product.
Experimental Protocol: Synthesis of N-mesityl-N'-phenylurea[5]
This protocol is adapted from a documented laboratory procedure and provides a reliable method for the synthesis of the title compound.
Materials:
-
Mesityl isocyanate (1.0 eq.)
-
Aniline (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mesityl isocyanate in anhydrous dichloromethane.
-
Addition of Aniline: To the stirred solution of mesityl isocyanate, add aniline dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically rapid and exothermic. Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the product often precipitates out of the dichloromethane solution as a white solid. If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The resulting white precipitate is collected by vacuum filtration. The solid is then washed with cold hexanes to remove any unreacted starting materials and dried under vacuum.
Self-Validation and Causality:
-
Choice of Solvent: Anhydrous dichloromethane is an excellent choice as it is a relatively non-polar aprotic solvent that readily dissolves the reactants while allowing the less soluble urea product to precipitate upon formation, driving the reaction to completion.
-
Inert Atmosphere: While not strictly necessary for this specific reaction, the use of an inert atmosphere is good practice in organic synthesis to prevent any potential side reactions with atmospheric moisture, especially with the isocyanate starting material.
-
Purification: Washing with hexanes is an effective method for removing non-polar impurities. The high purity of the product can be confirmed by its sharp melting point and spectroscopic analysis.
Caption: Synthetic workflow for N-mesityl-N'-phenylurea.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-mesityl-N'-phenylurea. The following data is based on reported experimental findings.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-mesityl-N'-phenylurea. Due to the restricted rotation around the N-mesityl bond, temperature-dependent NMR studies can be particularly insightful, potentially revealing the presence of different conformers.[8]
¹H NMR (400 MHz, CDCl₃): [5]
-
δ 8.01 (s, 1H): This broad singlet corresponds to one of the N-H protons of the urea linkage.
-
δ 7.49 (d, J = 7.8 Hz, 2H): These are the ortho-protons on the unsubstituted phenyl ring.
-
δ 7.30 (t, J = 7.9 Hz, 2H): These are the meta-protons on the unsubstituted phenyl ring.
-
δ 7.07 (t, J = 7.4 Hz, 1H): This is the para-proton on the unsubstituted phenyl ring.
-
δ 6.90 (s, 2H): These are the two aromatic protons on the mesityl ring.
-
δ 6.37 (s, 1H): This broad singlet corresponds to the other N-H proton of the urea linkage.
-
δ 2.29 (s, 3H): This singlet is assigned to the para-methyl group on the mesityl ring.
-
δ 2.19 (s, 6H): This singlet corresponds to the two ortho-methyl groups on the mesityl ring.
¹³C NMR (101 MHz, CDCl₃): [5]
-
δ 153.88: Carbonyl carbon of the urea.
-
δ 138.80: Quaternary carbons of the mesityl ring.
-
δ 135.21: Quaternary carbons of the mesityl ring.
-
δ 133.52: Quaternary carbons of the mesityl ring.
-
δ 129.21: Aromatic carbons of the phenyl and mesityl rings.
-
δ 128.98: Aromatic carbons of the phenyl and mesityl rings.
-
δ 122.39: Aromatic carbons of the phenyl ring.
-
δ 119.95: Aromatic carbons of the phenyl ring.
-
δ 21.01: Para-methyl carbon of the mesityl ring.
-
δ 18.33: Ortho-methyl carbons of the mesityl ring.
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹ (N-H stretch): Sharp to moderately broad peaks corresponding to the two N-H bonds of the urea moiety.
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks associated with the C-H bonds on the phenyl and mesityl rings.
-
~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Peaks from the methyl groups on the mesityl ring.
-
~1630-1680 cm⁻¹ (C=O stretch, "Urea I band"): A strong absorption characteristic of the urea carbonyl group.
-
~1600-1450 cm⁻¹ (Aromatic C=C stretch): Multiple bands from the vibrations of the aromatic rings.
-
~1550 cm⁻¹ (N-H bend, "Urea II band"): A significant band resulting from the N-H bending coupled with C-N stretching.
Applications in Research and Drug Development
Disubstituted ureas are a prominent scaffold in medicinal chemistry, with several approved drugs, such as Sorafenib and Regorafenib, featuring this moiety.[9] The urea functional group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
The unique structural properties of N-mesityl-N'-phenylurea, particularly its steric bulk and potential for axial chirality, make it an interesting candidate for:
-
Kinase Inhibition: The diaryl urea motif is a well-established pharmacophore for targeting various protein kinases. The specific substitution pattern of N-mesityl-N'-phenylurea could confer selectivity for particular kinase targets.
-
Development of Chiral Ligands: The atropisomeric nature of this compound could be exploited in the design of novel chiral ligands for asymmetric catalysis.
-
Materials Science: The rigid and well-defined structure of diaryl ureas can be utilized in the development of supramolecular assemblies and functional materials.
Safety and Handling
As with any chemical reagent, N-mesityl-N'-phenylurea should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. The Journal of Organic Chemistry, 73(12), 4415–4423. [Link]
-
Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. The Journal of Organic Chemistry, 73(12), 4415-4423. [Link]
-
Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. PubMed. [Link]
-
PubChem. (n.d.). 1-phenyl-3-(2,4,6-trimethylphenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]
- Robinson, J. R. (2014).
-
Bode, J. W., & Strassfeld, D. A. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 3(3), 859-866. [Link]
-
Li, Y., et al. (2021). Research and development of N,N'-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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